molecular formula C19H21N3O3S B321889 N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE

N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE

Cat. No.: B321889
M. Wt: 371.5 g/mol
InChI Key: SFZNWSLREZKBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE typically involves the following steps:

    Formation of the Thienylcarbonyl Hydrazine Intermediate: This step involves the reaction of thienylcarbonyl chloride with hydrazine hydrate under controlled conditions to form the thienylcarbonyl hydrazine intermediate.

    Coupling with 4-Aminobenzoic Acid: The intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Cyclohexanecarboxamide Formation: Finally, the product is reacted with cyclohexanecarboxylic acid chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects that contribute to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexanecarboxamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[4-[(thiophene-2-carbonylamino)carbamoyl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H21N3O3S/c23-17(13-5-2-1-3-6-13)20-15-10-8-14(9-11-15)18(24)21-22-19(25)16-7-4-12-26-16/h4,7-13H,1-3,5-6H2,(H,20,23)(H,21,24)(H,22,25)

InChI Key

SFZNWSLREZKBIE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CS3

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CS3

Origin of Product

United States

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